4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide
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Overview
Description
4-(4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorophenyl, dihydrofuran, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of piperidine to form 4-(4-fluorophenyl)-2-butenedioic acid. This intermediate is then cyclized to form 4-(4-fluorophenyl)-5-oxo-2,5-dihydrofuran-3-carboxylic acid. The final step involves the reaction of this intermediate with benzenesulfonamide under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of catalysts to accelerate the reactions. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzenesulfonamide
- 4-(4-Fluorophenyl)-2,5-dihydrofuran-3-yl)benzenesulfonamide
- 4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonic acid
Uniqueness
What sets 4-(4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
162012-33-1 |
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Molecular Formula |
C16H12FNO4S |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-5-oxo-2H-furan-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12FNO4S/c17-12-5-1-11(2-6-12)15-14(9-22-16(15)19)10-3-7-13(8-4-10)23(18,20)21/h1-8H,9H2,(H2,18,20,21) |
InChI Key |
FUUWECMEVRVWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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